molecular formula C7H15NO2 B13272416 3-[(1-Methoxypropan-2-yl)oxy]azetidine

3-[(1-Methoxypropan-2-yl)oxy]azetidine

Cat. No.: B13272416
M. Wt: 145.20 g/mol
InChI Key: IRXKOWAQVSZHAI-UHFFFAOYSA-N
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Description

3-[(1-Methoxypropan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxypropan-2-yl group attached via an oxygen atom. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-[(1-Methoxypropan-2-yl)oxy]azetidine can be achieved through several synthetic routes. One common method involves the reaction of azetidine with 1-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

3-[(1-Methoxypropan-2-yl)oxy]azetidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[(1-Methoxypropan-2-yl)oxy]azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(1-Methoxypropan-2-yl)oxy]azetidine involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding and other non-covalent interactions with proteins or enzymes, potentially modulating their activity. The methoxypropan-2-yl group may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-[(1-Methoxypropan-2-yl)oxy]azetidine include other azetidine derivatives such as:

The uniqueness of this compound lies in its combination of the azetidine ring and the methoxypropan-2-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-(1-methoxypropan-2-yloxy)azetidine

InChI

InChI=1S/C7H15NO2/c1-6(5-9-2)10-7-3-8-4-7/h6-8H,3-5H2,1-2H3

InChI Key

IRXKOWAQVSZHAI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC1CNC1

Origin of Product

United States

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